molecular formula C24H21NO2S B2497439 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-diphenylacetamide CAS No. 2034406-26-1

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-diphenylacetamide

Cat. No.: B2497439
CAS No.: 2034406-26-1
M. Wt: 387.5
InChI Key: RGDVLHHMGJUPIP-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2,2-diphenylacetamide (CAS 2034406-26-1) is a synthetic organic compound supplied for early-stage research and development. With a molecular formula of C24H21NO2S and a molecular weight of 387.49 g/mol, this compound features a benzothiophene core linked to a 2,2-diphenylacetamide group via a 2-hydroxyethyl chain . This structure is of significant interest in medicinal chemistry exploration, particularly in the design of novel central nervous system (CNS) active agents. Research into analogous compounds containing the benzo[b]thiophen moiety has indicated potential for targeting neurological conditions, with recent studies investigating their utility as anticonvulsant and analgesic agents in preclinical models . The presence of the diphenylacetamide group is a common pharmacophore in several bioactive molecules, suggesting potential interactions with various neuronal receptors and ion channels. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO2S/c26-21(20-16-28-22-14-8-7-13-19(20)22)15-25-24(27)23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,16,21,23,26H,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDVLHHMGJUPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(C3=CSC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-diphenylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzothiophene moiety can be reduced under specific conditions to form a dihydrobenzothiophene derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydrobenzothiophene derivative.

    Substitution: Formation of various substituted benzothiophene derivatives.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-diphenylacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with target molecules, enhancing binding affinity. The diphenylacetamide structure can provide additional hydrophobic interactions, stabilizing the compound-target complex.

Comparison with Similar Compounds

Table 1: Structural Features and Key Differences

Compound Name Core Heterocycle Substituents Unique Features
This compound Benzothiophene Hydroxyethyl, diphenylacetamide Benzothiophene enhances π-π interactions; hydroxyl group improves solubility
N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide None (naphthalene) Naphthalenylmethyl Lacks heterocycle; exhibits anti-inflammatory activity
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide Oxadiazole 3-Methoxyphenyl, diphenylacetamide Oxadiazole improves metabolic stability; methoxy group modulates lipophilicity
N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxybenzyl)oxalamide Benzothiophene Dimethylaminoethyl, methoxybenzyl Additional oxalamide moiety; potential CNS activity due to dimethylamino group
N-(2-nitrophenyl)-2,2-diphenylacetamide None Nitrophenyl Nitro group enables redox-sensitive interactions; studied for anticonvulsant potential

Key Observations :

  • Benzothiophene vs. Other Heterocycles : The benzothiophene core distinguishes the target compound from naphthalene or oxadiazole derivatives, offering superior electronic properties for receptor binding compared to purely aromatic systems (e.g., naphthalene in ).
  • Functional Group Impact: The hydroxyethyl group in the target compound improves solubility compared to analogs with non-polar substituents (e.g., nitro groups in ).

Key Observations :

  • Anti-inflammatory Activity: Diphenylacetamide derivatives with ether or hydroxyl substituents (e.g., methoxyphenoxyethyl in ) show COX inhibition, suggesting the target compound may share this activity.

Key Observations :

  • Salt Forms : Hydrochloride derivatives (e.g., ) exhibit enhanced solubility, a strategy applicable to the target compound for pharmaceutical formulations.
  • Synthetic Flexibility : Amide coupling and alkylation are common methods for diphenylacetamide derivatives, allowing structural diversification .

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-diphenylacetamide is a compound of interest due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzothiophene moiety, which is known for its diverse biological activities. The general structure can be represented as follows:

C20H22N2O2S\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

This structure contributes to its interaction with various biological targets.

The primary mechanism of action for this compound appears to involve modulation of neurotransmitter systems and inhibition of specific enzymes. Research indicates that similar compounds can act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

Pharmacological Effects

  • Analgesic Activity : Preliminary studies suggest that this compound exhibits analgesic properties. Analgesic activity is often associated with the inhibition of COX enzymes, leading to reduced production of prostaglandins, which are mediators of pain and inflammation .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models. The anti-inflammatory activity is likely linked to its ability to inhibit COX-2, an enzyme that is upregulated during inflammatory responses .
  • Neuroprotective Properties : Some derivatives related to benzothiophene have demonstrated neuroprotective effects in vitro, suggesting potential applications in neurodegenerative diseases .

Case Studies and Experimental Data

A series of studies have evaluated the biological effects of related compounds. For example:

  • Study on COX Inhibition : A study synthesized several benzothiophene derivatives and assessed their COX-1 and COX-2 inhibitory activities. The results indicated that certain derivatives had significant inhibitory effects on COX-2, supporting their potential use as anti-inflammatory agents .
  • Analgesic Testing : In vivo models were used to assess the analgesic effects of related compounds. The results showed a dose-dependent reduction in pain responses, suggesting that this compound may possess similar properties .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnalgesicSignificant pain reduction in animal models
Anti-inflammatoryInhibition of COX-2 enzyme
NeuroprotectivePotential protective effects in neuronal cultures

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